molecular formula C8H11N B1600080 4,5,6,7-tetrahydro-2H-isoindole CAS No. 51649-35-5

4,5,6,7-tetrahydro-2H-isoindole

Cat. No.: B1600080
CAS No.: 51649-35-5
M. Wt: 121.18 g/mol
InChI Key: JSHOAZBZHHEGHI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C8H11N It is a derivative of isoindole, characterized by a partially saturated ring system

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-tetrahydro-2H-isoindole is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

This compound interacts with COX-2 by inhibiting its catalytic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these compounds.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling. By inhibiting COX-2, this compound reduces the production of these compounds, thereby alleviating their associated physiological effects.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever, which are the physiological responses typically mediated by these compounds.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-2H-isoindole plays a significant role in biochemical reactions, particularly as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling. The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to inflammation. By inhibiting COX-2, the compound reduces the levels of pro-inflammatory mediators, thereby modulating the inflammatory response . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in inflammatory pathways . This compound also impacts cellular metabolism, potentially affecting the energy balance and metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, primarily the COX-2 enzyme . The compound binds to the active site of COX-2, inhibiting its catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with other enzymes and proteins, influencing various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on COX-2 and other enzymes, leading to sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s anti-inflammatory benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as COX-2 . The compound’s inhibition of COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins and other eicosanoids involved in inflammation . Additionally, this compound may influence other metabolic pathways by interacting with different enzymes and cofactors, potentially affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . This localization is essential for the compound’s activity and function, as it determines the sites of its biochemical interactions and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-isoindole can be achieved through several methods. One common approach involves the reduction of isoindole derivatives. For example, the reduction of 2H-isoindole using hydrogenation techniques can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions, such as the use of iron(III) chloride-mediated reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrrolyzine
  • Benzothiophene
  • 4,7-Dihydroisoindole

Uniqueness

4,5,6,7-Tetrahydro-2H-isoindole is unique due to its partially saturated ring system, which imparts different chemical reactivity compared to fully aromatic isoindoles. This structural feature allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOAZBZHHEGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472595
Record name 4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51649-35-5
Record name 4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydroisoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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